molecular formula C15H15N3O3 B10928515 1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

Cat. No.: B10928515
M. Wt: 285.30 g/mol
InChI Key: NSZXMGVZSHLQEK-UHFFFAOYSA-N
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Description

1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine-2,5-dione derivatives and pyrazole-containing molecules. Examples include:

Uniqueness

1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

1-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H15N3O3/c1-21-13-4-2-3-11(7-13)9-17-10-12(8-16-17)18-14(19)5-6-15(18)20/h2-4,7-8,10H,5-6,9H2,1H3

InChI Key

NSZXMGVZSHLQEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)N3C(=O)CCC3=O

Origin of Product

United States

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